Hydroxychloroquine-d4 (sulfate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

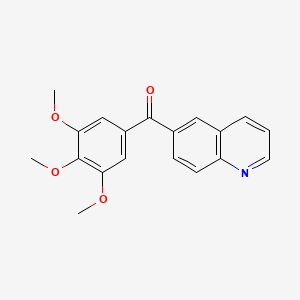

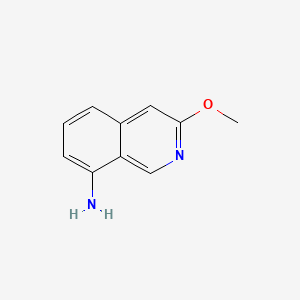

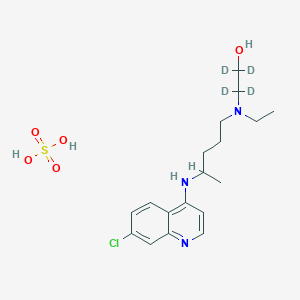

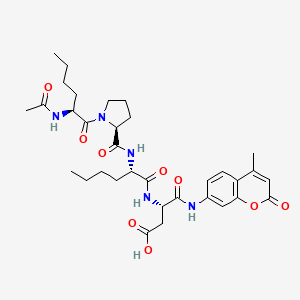

Hydroxychloroquine-d4 (sulfate) is the deuterium labeled version of Hydroxychloroquine sulfate . It is a synthetic antimalarial agent that can also inhibit Toll-like receptor 7/9 (TLR7/9) signaling . It is used to treat discoid lupus erythematosus (DLE) or systemic lupus erythematosus (SLE or lupus) .

Synthesis Analysis

The synthesis of Hydroxychloroquine involves several key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ( (4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) . A preparation method involves condensing 4,7-dichloroquinoline as an initial raw material and a hydroxychloroquine side chain under the action of a catalyst .Molecular Structure Analysis

The molecular formula of Hydroxychloroquine-d4 (sulfate) is C18 2H4 H22 Cl N3 O . H2 O4 S . The structure of Hydroxychloroquine-d4 (sulfate) is also available in various databases .Physical And Chemical Properties Analysis

Hydroxychloroquine sulfate is a white or practically white, crystalline powder . It is freely soluble in water and practically insoluble in alcohol, chloroform, and in ether .科学的研究の応用

Treatment of Malaria

Originally developed to combat malaria, hydroxychloroquine sulfate has a track record of success in preventing and treating this mosquito-borne infectious disease .

Management of Autoimmune Diseases

Its applications have extended past malaria, finding utility in the management of autoimmune diseases like rheumatoid arthritis and lupus .

Potential Treatment for COVID-19

Hydroxychloroquine (HCQ) is potentially used for the treatment in COVID-19 patients .

Therapeutic Drug Monitoring

Determination of HCQ for therapeutic drug monitoring (TDM) can be performed in whole blood (WB), serum, and plasma .

5. Research in Systemic Lupus Erythematosus (SLE) A method for the determination of HCQ in human blood using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was developed, validated, and applied for the determination of HCQ levels in WB, serum, and plasma from 26 SLE patients .

6. Analysis of HCQ in Human Blood A LC-HRMS method for the measurement of HCQ in human blood was developed and validated. Whole blood was found to be the superior sample matrix in terms of sample reproducibility .

作用機序

Target of Action

Hydroxychloroquine-d4 (sulfate), a deuterium-labeled derivative of Hydroxychloroquine sulfate, is primarily targeted at Toll-like receptor 7/9 (TLR7/9) . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

Hydroxychloroquine-d4 (sulfate) works by inhibiting TLR7/9 signaling . This inhibition modulates the immune response, reducing inflammation and damage in autoimmune diseases . It also exhibits antimalarial and antiviral activities .

Biochemical Pathways

Hydroxychloroquine-d4 (sulfate) affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta , a marker of autophagy, in a concentration-dependent manner .

Pharmacokinetics

Hydroxychloroquine-d4 (sulfate) is intended for use as an internal standard for the quantification of hydroxychloroquine by GC- or LC-MS . The deuterium substitution in the molecule has the potential to affect the pharmacokinetic and metabolic profiles of the drug . .

Result of Action

The inhibition of TLR7/9 signaling by Hydroxychloroquine-d4 (sulfate) results in a modulation of the immune response, reducing inflammation and damage in autoimmune diseases . Its antimalarial activity is exhibited against the chloroquine-sensitive NF54 and D6 strains of P. falciparum . It also shows antiviral activity, reducing viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxychloroquine-d4 (sulfate). For instance, the drug’s ecotoxicity and bioaccumulation potential have been noted due to its ecological persistence . The improper treatment of waste and lack of proper legislation have led to the contamination of surface and groundwater with Hydroxychloroquine and its toxic metabolites . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .

Safety and Hazards

将来の方向性

Hydroxychloroquine is well-tolerated, inexpensive, and widely available and therefore, should its indications expand in the future, it would certainly be welcomed . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .

特性

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-ZYMFQSNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxychloroquine-d4 (sulfate) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B593791.png)

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)